Propylphosphonic anhydride
Overview
Description
Propylphosphonic anhydride, also known as T3P, is a reactive n-propyl phosphonic acid cyclic anhydride . It is a mild and low toxic coupling agent used in peptide synthesis . T3P also acts as a promoter and water scavenger in the Friedländer annulation reaction .
Synthesis Analysis
Propylphosphonic anhydride (T3P) has been used in the synthesis of 1,5-benzodiazepines from o-phenylene-diamine, 5,5-dimethylcyclohexane-1,3-dione (dimedone), and aromatic aldehydes . An efficient and versatile synthetic method has been described to synthesize propylphosphonic anhydride (T3P) in pure form, in an overall yield of 51% in four steps from commercially available diethyl phosphonate .Molecular Structure Analysis
The molecular formula of Propylphosphonic anhydride is C9H21O6P3 . Its structure is a cyclic trimer, with a phosphorus–oxygen core and propyl groups and additional oxygens attached .Chemical Reactions Analysis
Propylphosphonic anhydride (T3P) is an efficient reagent for the transformation of aromatic, heteroaromatic, and aliphatic aldehydes to respective nitriles in excellent yields . This procedure offers simple and one-pot access to nitriles and highlights the synthetic utility of T3P as a versatile reagent in organic chemistry .Physical And Chemical Properties Analysis
Propylphosphonic anhydride has a boiling point of 65 °C and a density of 1.069 g/mL at 25 °C . Its refractive index is 1.418 .Scientific Research Applications
1. Synthesis of Propylphosphonic Anhydride
Propylphosphonic anhydride (T3P®) is recognized for its effective use as a coupling and dehydrating agent in various chemical transformations. An efficient method to synthesize T3P® in pure form has been developed, highlighting its significance in the field of organic chemistry (Pizova & Bobál, 2015).
2. Transformation of Aldehydes to Nitriles
T3P® has been demonstrated as an efficient reagent for transforming aromatic, heteroaromatic, and aliphatic aldehydes into respective nitriles. This process offers a simple, one-pot access to nitriles, proving the synthetic utility of T3P® in organic chemistry (Augustine et al., 2009).
3. Use in Peptide Synthesis
Propylphosphonic acid anhydride is used as a coupling agent in various reactions, especially in peptide synthesis. It offers benefits such as ease of handling, low toxicity, and limited isomerization in peptide coupling, which are crucial for industrial-scale applications (Koch et al., 2009).
4. Synthesis of Heterocyclic Compounds
T3P® promotes efficient cyclization of compounds under specific conditions, facilitating the synthesis of heterocyclic compounds like benzothiazoles, benzoxazoles, and benzimidazoles. This method allows for quick preparation and good yields, demonstrating T3P®'s versatility in organic synthesis (Wen et al., 2012).
5. Acetalization and Thioacetalization of Aldehydes
T3P®, as a low-toxic peptide coupling agent, has shown efficiency in the chemoselective acetalization and thioacetalization of aldehydes. This catalytic process yields cyclic and acyclic acetals in good to excellent yields at room temperature (Augustine et al., 2012).
6. Synthesis of Polyamides
Propylphosphonic anhydride is used in the synthesis of polyamides and amides from carboxylic acids and amines. This activating agent facilitates direct polycondensation, producing polyamides with significant inherent viscosities (Ueda & Honma, 1988).
7. Large-Scale Synthesis Applications
T3P® is increasingly applied in organic synthesis for a broad range of reactions including condensation, heterocycle preparation, and catalysis. Its advantages such as high yield and chemical purity make it suitable for large-scale synthesis, including drug molecule production (Vishwanatha et al., 2013).
Safety And Hazards
properties
IUPAC Name |
2,4,6-tripropyl-1,3,5,2λ5,4λ5,6λ5-trioxatriphosphinane 2,4,6-trioxide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21O6P3/c1-4-7-16(10)13-17(11,8-5-2)15-18(12,14-16)9-6-3/h4-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQZWJGSJMLPMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCP1(=O)OP(=O)(OP(=O)(O1)CCC)CCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21O6P3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20219011 | |
Record name | Propylphosphonic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20219011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propylphosphonic anhydride | |
CAS RN |
68957-94-8 | |
Record name | Propylphosphonic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68957-94-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propylphosphonic anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068957948 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propylphosphonic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20219011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-tri-n-propyl-2,4,6-trioxo-1,3,5,2,4,6-trioxatriphosphorinane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.078 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3,5,2,4,6-Trioxatriphosphorinane, 2,4,6-tripropyl-, 2,4,6-trioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.562 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROPYLPHOSPHONIC ANHYDRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I6EGD8839N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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